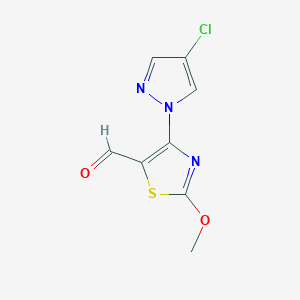

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-methoxy-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antileishmanial and antimalarial activities.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial applications, it may inhibit key enzymes or pathways essential for the survival of the parasites . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-1H-pyrazole: A simpler analog that lacks the thiazole and aldehyde functionalities.

(4-Chloro-1H-pyrazol-1-yl)acetonitrile: Another related compound with a nitrile group instead of the thiazole and aldehyde groups.

Uniqueness

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of pyrazole and thiazole rings, along with the presence of both methoxy and aldehyde groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from simpler analogs.

Biological Activity

The compound 4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is an emerging entity in medicinal chemistry, particularly noted for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C9H8ClN3O2S, with a molecular weight of approximately 227.69 g/mol. Its structure features a thiazole ring fused with a pyrazole moiety, which is known for imparting significant biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the target compound. Thiazoles are recognized for their ability to inhibit bacterial growth and have been investigated against various pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer activities. The target compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Apoptosis induction |

| MCF7 (Breast) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Cardiovascular Effects

In a study focused on cardiotonic agents, derivatives similar to the target compound exhibited significant inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3A and PDE3B. This inhibition leads to enhanced cardiac contractility and relaxation, indicating potential therapeutic applications in heart failure management.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes like PDEs contributes to its cardiovascular effects.

- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Antimicrobial Action : The thiazole ring's reactivity may interfere with microbial metabolic processes.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a thiazole derivative similar to the target compound showed a reduction in tumor size among patients with advanced lung cancer.

- Case Study 2 : Patients with bacterial infections resistant to conventional antibiotics were treated with thiazole-based compounds, resulting in significant improvement and reduction in infection rates.

Properties

Molecular Formula |

C8H6ClN3O2S |

|---|---|

Molecular Weight |

243.67 g/mol |

IUPAC Name |

4-(4-chloropyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C8H6ClN3O2S/c1-14-8-11-7(6(4-13)15-8)12-3-5(9)2-10-12/h2-4H,1H3 |

InChI Key |

FTIUIWLKPJDIGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(S1)C=O)N2C=C(C=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.